Methyl 1H-pyrazole-4-carboxylate
Description
Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.govijraset.com Its significance stems from a unique combination of structural and electronic properties. The pyrazole nucleus is aromatic, conferring stability, yet it possesses distinct reactive sites that allow for diverse chemical modifications. ijraset.commdpi.com This versatility makes pyrazoles valuable scaffolds in the synthesis of complex molecules. numberanalytics.commdpi.com
In academic and industrial research, the pyrazole core is a privileged structure, frequently appearing in compounds with a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.govglobalresearchonline.net Its ability to act as both a hydrogen bond donor and acceptor, along with its varied reactivity at different ring positions, allows chemists to fine-tune the properties of pyrazole-containing molecules. ijraset.commdpi.com This has led to the development of numerous important compounds, such as the anti-inflammatory drug celecoxib (B62257) and the insecticide fipronil, underscoring the pyrazole moiety's importance in creating functional molecules. nih.govmdpi.com
Academic Context of Carboxylic Acid Esters in Chemical Synthesis
Carboxylic acid esters are a fundamental functional group in organic synthesis, prized for their stability and versatile reactivity. researchgate.netresearchgate.net The ester group, in this case, a methyl ester, serves several key roles in synthetic chemistry. It can act as a protecting group for a carboxylic acid, masking its acidity while other chemical transformations are carried out on the molecule. britannica.com
Furthermore, the ester functionality is a crucial precursor for creating other organic functional groups. researchgate.netslideshare.net It can be hydrolyzed back to the parent carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. This reactivity makes esters, including Methyl 1H-pyrazole-4-carboxylate, valuable intermediates in multi-step synthetic sequences. The Fischer esterification, a classic reaction involving an acid and an alcohol with an acid catalyst, is a common method for their preparation. britannica.commasterorganicchemistry.com
Overview of Research Trajectories for this compound Derivatives
This compound serves as a versatile building block for the synthesis of a wide range of more complex derivatives with significant potential in several scientific fields. Research has shown that this compound and its derivatives are key intermediates in the development of new therapeutic agents, agrochemicals, and advanced materials. chemimpex.comresearchgate.netsmolecule.com
In medicinal chemistry, the pyrazole-4-carboxylate scaffold is a common starting point for creating compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.comnih.gov For example, derivatives have been synthesized and investigated as potential inhibitors of enzymes like carbonic anhydrase. nih.gov
In the field of agricultural science, derivatives of pyrazole carboxylic acids are integral to the creation of modern fungicides and herbicides. researchgate.netgoogleapis.comgoogle.com The difluoromethyl-substituted derivative, in particular, is a precursor to potent fungicides. googleapis.comgoogle.com Research in this area focuses on synthesizing novel analogs to improve efficacy and overcome resistance. jlu.edu.cnresearchgate.net
In materials science, pyrazole-based ligands, which can be derived from this compound, are used in the construction of metal-organic frameworks (MOFs). dntb.gov.ua These materials have potential applications in gas storage, catalysis, and as sensors due to their porous and tunable structures. mdpi.comdntb.gov.ua The ongoing research into this compound continues to unlock new applications and synthetic methodologies. mdpi.com
Physical and Chemical Properties
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₂ | smolecule.com |
| Molecular Weight | 126.11 g/mol | smolecule.com |
| Melting Point | 203-208°C | smolecule.com |
| Boiling Point (Predicted) | 306.9 ± 15.0°C | smolecule.com |
| Appearance | White solid | chemicalbook.com |
| Canonical SMILES | CN1C=C(C=N1)C(=O)O | smolecule.com |
| InChI Key | UPPPWUOZCSMDTR-UHFFFAOYSA-N | smolecule.com |
Synthesis and Derivatives
This compound can be synthesized through several routes. One common laboratory method involves the esterification of 1-methyl-1H-pyrazole-4-carboxylic acid using reagents like thionyl chloride in methanol (B129727) or trimethylsilyldiazomethane. chemicalbook.comchemicalbook.com Another approach is the methylation of methyl pyrazole-4-carboxylate using methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com
The true value of this compound in research lies in its role as a precursor to a vast number of derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many agrochemical products, such as the fungicide 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. googleapis.comgoogle.com The pyrazole ring itself can also undergo further substitution reactions, allowing for the creation of a library of compounds for screening in drug discovery and materials science. For instance, the synthesis of pyrazole-carboxamides bearing sulfonamide moieties has been explored for their potential as carbonic anhydrase inhibitors. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZKSMAJVLWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51105-90-9 | |
| Record name | Methyl 1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 1h Pyrazole 4 Carboxylate and Its Analogs
Pioneering Synthetic Routes to Pyrazole-4-Carboxylate Scaffolds
The construction of the pyrazole (B372694) ring is a well-established field in organic synthesis, with several classical methods forming the basis for more modern innovations. These pioneering routes are characterized by their reliability and broad applicability in generating diverse pyrazole structures.
The most fundamental and widely used method for synthesizing the pyrazole core is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. chim.itmdpi.com This approach is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. The reaction typically involves a 1,3-dicarbonyl compound or its synthetic equivalent, which reacts with hydrazine to form the heterocyclic ring. nih.govmdpi.com
For instance, the reaction of substituted ethyl 2,4-dioxo-4-phenylbutanoates with hydrazine hydrate (B1144303) in glacial acetic acid under reflux conditions yields the corresponding pyrazole derivatives. ijpsjournal.com The versatility of this method allows for the introduction of various substituents onto the pyrazole ring by selecting appropriately substituted starting materials. chim.it The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. chim.it
A variety of 1,3-dicarbonyl compounds and their derivatives serve as precursors in these reactions. mdpi.com The general applicability and the straightforward nature of this condensation have made it a staple in heterocyclic chemistry for producing a wide array of pyrazole-containing molecules. nih.govijpsjournal.com
Table 1: Examples of Condensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Substituted ethyl 2,4-dioxo-4-phenylbutanoates | Hydrazine hydrate | Glacial acetic acid, 80-90°C, 6-8 hours | Substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylates | ijpsjournal.com |
| 1,3-Diketones | Hydrazine | In situ formation from ketones and acid chlorides | 1,3-Diketones, then Pyrazoles | mdpi.comijpsjournal.com |
| Chalcones (α,β-unsaturated ketones) | Arylhydrazines | Copper triflate, bmim | 1,3,5-Triarylpyrazoles | nih.govmdpi.com |
| Methylhydrazone | Methyl benzoate | n-Butyllithium, THF, 0°C to reflux | 3,5-Disubstituted Pyrazole | bohrium.com |
Cyclization Strategies for Pyrazole Ring Construction
Beyond simple condensation, various cyclization strategies have been developed to construct the pyrazole ring, often offering alternative pathways or access to different substitution patterns. One of the most significant of these is the 1,3-dipolar cycloaddition reaction. chim.itmdpi.com This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene. chim.itorganic-chemistry.org For example, diazo compounds generated in situ from tosyl hydrazones can undergo direct 1,3-cycloaddition to afford a pyrazoline intermediate, which then aromatizes to the pyrazole. nih.gov
Other cyclization strategies include:
Tandem Reactions: Multi-component reactions can combine several steps in one pot. A tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization using molecular oxygen as a green oxidant allows for the high-yield synthesis of polyfunctional pyrazoles from aldehydes, 1,3-dicarbonyls, and diazo compounds. organic-chemistry.org
Intramolecular Cyclization: β,γ-Unsaturated hydrazones can undergo a copper-catalyzed aerobic oxidative cyclization. This reaction is initiated by the formation of a hydrazonyl radical, which then cyclizes. organic-chemistry.org Similarly, the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines occurs with excellent regioselectivity. mdpi.com
Metal-Catalyzed Cyclization: Rhodium catalysis can be used for the addition-cyclization of hydrazines with alkynes, proceeding through a C-N bond cleavage and subsequent intramolecular dehydration. organic-chemistry.org Copper-catalyzed reactions of acetylenes and diamines have also been reported to form pyrazoles. nih.gov
These diverse cyclization strategies provide a powerful toolkit for chemists to build the pyrazole scaffold with a high degree of control over the final structure. nih.govorganic-chemistry.org
The synthesis of pyrazoles can also be achieved by the transformation of other heterocyclic systems. This approach can be particularly useful for accessing specific substitution patterns that are difficult to obtain through direct construction. Pyranones are one of the most common heterocycles used for this purpose. nih.gov For example, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF yields 5-substituted pyrazoles. nih.gov
Another documented ring transformation involves the reaction of 3-halo-1,2,4-triazines with α-chlorocarbanions, which provides a novel route to pyrazoles bearing sulfonyl, sulfonamido, and sulfonyloxy groups. nih.gov These methods highlight the synthetic utility of using pre-existing ring systems as scaffolds for building new heterocyclic structures.
Many synthetic routes to pyrazoles, particularly those starting from α,β-unsaturated ketones or involving cycloaddition reactions, initially produce a non-aromatic pyrazoline (4,5-dihydro-1H-pyrazole) intermediate. nih.govingentaconnect.com The final step in these syntheses is the oxidative aromatization of the pyrazoline to the corresponding pyrazole. ingentaconnect.com
A variety of oxidizing agents and methods have been employed for this transformation:
In Situ Oxidation: In some one-pot procedures, the oxidation occurs without the need for an additional, separate step. For instance, the condensation of chalcones with arylhydrazines can lead directly to the pyrazole through an in situ oxidation of the pyrazoline intermediate. nih.govmdpi.com
Chemical Oxidants: A wide range of chemical reagents can effect this dehydrogenation. Molecular iodine (I2) is a common and effective oxidant. organic-chemistry.org Bromine has also been used to oxidize pyrazolines formed from the condensation of ketones, aldehydes, and hydrazine. organic-chemistry.org
"Green" Oxidants: In an effort to develop more environmentally benign processes, molecular oxygen, often in the presence of a catalyst like activated carbon, has been used to aromatize pyrazolines to pyrazoles in excellent yields. organic-chemistry.org
The choice of aromatization method can depend on the specific substituents present on the pyrazoline ring, as some oxidizing agents may not be compatible with certain functional groups. ingentaconnect.com
Advanced and Regioselective Synthesis Techniques
As the demand for structurally complex and precisely substituted pyrazoles has grown, more advanced and regioselective synthetic methods have been developed. These techniques offer greater control over the placement of substituents on the pyrazole ring, which is crucial for fine-tuning the properties of the final molecule.
Enaminones have emerged as highly versatile and powerful building blocks in heterocyclic synthesis, including the regioselective preparation of pyrazole derivatives like pyrazole-4-carboxylates. nih.govnih.gov These reagents, which contain both an enamine and a ketone functionality, offer multiple reactive sites that can be exploited to control the outcome of cyclization reactions. mdpi.combeilstein-journals.org
A key application of enaminones is in the regioselective synthesis of isomeric pyrazoles. For example, two-step syntheses utilizing enaminone-type intermediates can produce either ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates or their 3-hydroxy regioisomers, depending on the specific synthetic pathway chosen. nih.gov The synthesis of the 5-hydroxy isomers often involves the base-catalyzed cyclization of an intermediate hydrazone formed from an enaminone precursor. nih.gov
The general reaction pathway involves the initial 1,4-addition of a hydrazine to a protonated enaminone, followed by the elimination of an amine (such as dimethylamine) to give an enhydrazine intermediate, which then cyclizes to the pyrazole ring. nih.gov This strategy has been successfully used to prepare various substituted pyrazoles. nih.gov Furthermore, iodine-catalyzed tandem reactions of N,N-dimethyl enaminones with sulfonyl hydrazines can produce novel pyrazoles containing a sulfonyl side chain. mdpi.com
Table 2: Synthesis of Pyrazole Derivatives Using Enaminone Reagents
| Enaminone Precursor | Reagent | Product Type | Reference |
| Diethyl [(dimethylamino)methylene]malonate | Arylhydrazines | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |
| N,N-dimethyl enaminones | Sulfonyl hydrazines | Pyrazoles with sulfonyl side chain | mdpi.com |
| Enaminone from 1,3-diketone and DMF-DMA | Hydroxylamine | Regioisomerically substituted 1,2-oxazoles (related synthesis) | beilstein-journals.org |
| Enaminone intermediate | 5-Aminopyrazole | Pyrazolo[3,4-b]pyridine derivatives | beilstein-journals.orgnih.gov |
The use of enaminones provides a powerful and regioselective route to pyrazole-4-carboxylates and their analogs, demonstrating the evolution of synthetic strategies toward greater precision and efficiency. mdpi.comnih.gov
Acylation-Cyclization Sequences
A notable strategy for the synthesis of pyrazole-4-carboxylates involves an acylation-cyclization sequence. This method hinges on the acylation of an enamine, followed by cyclization with a hydrazine derivative.
One documented approach involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This reaction occurs at the enamine carbon atom, yielding tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. The subsequent reaction of these intermediates with alkyl hydrazines leads to the formation of isomeric pyrazoles. These isomers can then be separated using column chromatography. This method has been successfully employed for the multigram synthesis of various fluoroalkyl-substituted pyrazole-4-carboxylic acids. enamine.net
The general steps of this process are outlined below:
Acylation of Enamine: The starting enamine, tert-butyl 3-(methylamino)but-2-enoate, is reacted with a fluorinated acetic acid anhydride.
Formation of Acylated Intermediate: This acylation step produces a tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoate intermediate.
Cyclization with Hydrazine: The intermediate is then treated with an alkyl hydrazine, which initiates a cyclization reaction to form the pyrazole ring.
Isomer Separation: The cyclization typically results in a mixture of isomeric pyrazoles, which are then separated by column chromatography to isolate the desired product.
This acylation-cyclization sequence provides a versatile route to functionalized pyrazole-4-carboxylates, particularly those with fluoroalkyl substituents. enamine.net
β-Enamino Diketone Transformations
The transformation of β-enamino diketones is a powerful and regioselective method for synthesizing substituted pyrazoles. This approach allows for the controlled introduction of various substituents onto the pyrazole ring.
A key example is the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. chemicalbook.com The synthesis begins with the conversion of N-Boc protected piperidine (B6355638) carboxylic acids into the corresponding β-keto esters. These β-keto esters are then treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form β-enamino diketone intermediates. chemicalbook.com
The subsequent reaction of these β-enamino diketones with N-mono-substituted hydrazines yields the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. If hydrazine hydrate is used, the resulting tautomeric NH-pyrazoles can be further N-alkylated with alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. chemicalbook.com This method offers a high degree of control over the final substitution pattern of the pyrazole ring.
The reaction progress and the structures of the novel heterocyclic compounds are typically confirmed using spectroscopic methods such as 1H, 13C, and 15N NMR, as well as high-resolution mass spectrometry (HRMS). chemicalbook.com
Palladium-Catalyzed Cyclization Approaches
Palladium-catalyzed reactions represent a modern and efficient tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. While direct palladium-catalyzed cyclization to form the pyrazole ring is one approach, palladium catalysis is also extensively used for the modification of pre-existing pyrazole scaffolds.
An example of such a modification is the palladium-catalyzed C5–H bond activation and C4-decarboxylative arylation of a pyrazole-4-carboxylate. In this process, ethyl 1-methylpyrazole-4-carboxylate can be selectively arylated at the C5 position. The ester group at the C4 position acts as a blocking group, directing the arylation to the C5 position and preventing the formation of isomeric products. This reaction demonstrates high tolerance to a variety of aryl bromides with different functional groups. A key advantage is that the ester blocking group can be easily removed after the arylation, providing access to 5-aryl-1-methylpyrazoles. google.com
The reaction is typically carried out using a palladium catalyst, such as PdCl(C3H5)(dppb), and a base like potassium acetate (B1210297) in a solvent such as DMA at elevated temperatures. google.com This strategy highlights the utility of palladium catalysis in achieving regioselective functionalization of the pyrazole ring, which is a valuable tool in the synthesis of complex pyrazole derivatives.
Synthesis of Specific Methyl 1H-Pyrazole-4-Carboxylate Derivatives
Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and Its Esters
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for several modern fungicides, has been approached through various routes. thieme.de
One common industrial method starts with the difluoroacetylation of a suitable precursor, such as dimethylaminovinyl methyl ketone (DMAB), which can be prepared from acetone, ethyl formate, and dimethylamine. The difluoroacetylation is followed by a cyclization reaction with methylhydrazine. The control of isomers during the cyclization step is crucial and can be managed by the addition of dimethylamine. The resulting acetyl pyrazole is then oxidized, for instance with sodium hypochlorite (B82951) (NaOCl), to yield the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high purity. thieme.de
Another patented method involves the reaction of an α,β-unsaturated ester with a difluoroacetyl halide. The resulting intermediate undergoes an addition reaction and subsequent alkaline hydrolysis to yield an α-difluoro acetyl intermediate carboxylic acid. This intermediate is then condensed and cyclized with a methylhydrazine aqueous solution in the presence of a catalyst, such as sodium iodide or potassium iodide, to form the final product. google.com
A further process describes the ring-closing reaction of an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base like potassium carbonate. google.com
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| Dimethylaminovinyl methyl ketone (DMAB) | Difluoroacetyl fluoride, Methylhydrazine, NaOCl | Acetyl pyrazole | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | thieme.de |
| α,β-Unsaturated ester | Difluoroacetyl halide, Methylhydrazine, NaI or KI | α-Difluoro acetyl intermediate carboxylic acid | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | google.com |
| Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | Methylhydrazine, K2CO3 | - | Alkyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | google.com |
Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate
The synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate often starts from readily available precursors like β-ketonitriles or their equivalents. A common and efficient method involves the condensation of a β-ketonitrile with hydrazine. chim.it
In this synthetic route, a β-ketonitrile undergoes a cyclization reaction upon treatment with hydrazine. The initial step is a nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular addition of the second nitrogen atom of the hydrazine to the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring. chim.it
For instance, reacting a suitable β-ketonitrile with hydrazine hydrate in a solvent like ethanol (B145695) at reflux leads to the formation of the desired 3-amino-1H-pyrazole-4-carbonitrile. This can then be converted to the corresponding methyl ester. nih.gov The use of monosubstituted hydrazines in this reaction can lead to the regioselective formation of 5-aminopyrazoles. chim.it
The synthesis of related aminopyrazoles can also be achieved from α,β-unsaturated nitriles and hydrazines. The regioselectivity of this reaction can often be controlled by the reaction conditions. For example, microwave-assisted synthesis using acetic acid in toluene (B28343) can favor the formation of the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol can lead to the 3-aminopyrazole isomer. chim.it
| Precursor | Key Reagents | Product | Key Features | Reference |
| β-Ketonitrile | Hydrazine hydrate | 3-Amino-1H-pyrazole-4-carbonitrile | Subsequent conversion to methyl ester | chim.itnih.gov |
| 3-Methoxyacrylonitrile | Phenylhydrazine, Acetic acid (microwave) | 5-Amino-1-phenyl-1H-pyrazole | Regioselective | chim.it |
| 3-Methoxyacrylonitrile | Phenylhydrazine, Sodium ethoxide | 3-Amino-1-phenyl-1H-pyrazole | Regioselective | chim.it |
Synthesis of Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized regioselectively, serving as valuable building blocks. The synthesis commences with the conversion of piperidine-4-carboxylic acid or its (R)- and (S)-3-carboxylic acid counterparts into the corresponding β-keto esters. These esters are then reacted with N,N-dimethylformamide dimethyl acetal. chemicalbook.comktu.edu
The resulting β-enamine diketones are key intermediates. Their subsequent reaction with various N-mono-substituted hydrazines affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. When hydrazine hydrate is used, the resulting tautomeric NH-pyrazoles can be further N-alkylated. For example, treatment with methyl iodide can yield a mixture of regioisomeric N-methylated products, while reaction with ethyl iodide under similar conditions can afford the N-ethylated product with high selectivity. ktu.edu
The structures of these novel heterocyclic amino acid derivatives are typically confirmed by extensive spectroscopic analysis, including 1H, 13C, and 15N NMR, as well as high-resolution mass spectrometry. chemicalbook.comktu.edu
| Starting Piperidine Acid | Key Intermediate | Reagent for Cyclization | Major Product | Reference |
| N-Boc-piperidine-4-carboxylic acid | β-Enamino diketone | N-mono-substituted hydrazines | Methyl 5-(N-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylate | chemicalbook.comktu.edu |
| N-Boc-piperidine-4-carboxylic acid | β-Enamino diketone | Hydrazine hydrate, then alkyl halide | Methyl 3-(N-Boc-piperidin-4-yl)-1-alkyl-1H-pyrazole-4-carboxylate | chemicalbook.comktu.edu |
| (R)- or (S)-N-Boc-piperidine-3-carboxylic acid | Chiral β-enamino diketone | N-mono-substituted hydrazines | Chiral Methyl 5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylates | chemicalbook.com |
Azo Coupling Reactions for Pyrazole Carboxylates
Azo coupling reactions represent a significant method for the synthesis of various heterocyclic compounds, including pyrazole derivatives. This type of reaction involves the coupling of a diazonium compound with an activated aromatic or heterocyclic compound. In the context of pyrazole carboxylates, this methodology can be employed to introduce the pyrazole moiety or to further functionalize a pre-existing pyrazole ring.
A notable example involves the synthesis of fluorescent benzo, thieno, and furo[c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. This process begins with the transformation of methyl 4-aminopyrrole-2-carboxylate into its corresponding diazo compound. This intermediate then undergoes an intramolecular azo coupling under acidic conditions, targeting a nucleophilic aryl or hetaryl group at the 3-position. acs.org This reaction is highly regioselective and is considered to be kinetically controlled, as supported by DFT calculations. acs.org
While direct azo coupling to form this compound itself is less commonly detailed, the principles of azo coupling are fundamental in the broader synthesis of functionalized pyrazoles. nih.govyoutube.com The reaction typically involves an electron-donating group on one aromatic compound and a diazo group on the other, which acts as the electron acceptor, facilitating the linkage. youtube.com The resulting azo compounds are often highly conjugated and find applications as dyes. youtube.com
Process Optimization and Green Chemistry in Synthesis
The drive towards more sustainable and environmentally friendly chemical processes has significantly impacted the synthesis of pyrazole derivatives. This section explores eco-friendly reagents and conditions, mechanochemical approaches, and methodologies suitable for industrial-scale production.
Eco-friendly Reagents and Conditions in Pyrazole Synthesis
Traditional methods for pyrazole synthesis often rely on harsh reaction conditions, including the use of organic solvents, high temperatures, and extended reaction times, which can be energetically and economically inefficient. researchgate.net In response, researchers have focused on developing greener alternatives that align with the principles of green chemistry.
Key advancements in this area include:
Microwave and Ultrasound-Assisted Synthesis: These techniques have emerged as highly effective for promoting bond formation, often under solvent-free conditions. rsc.orgrsc.org They can lead to significantly reduced reaction times, lower temperatures, and higher yields compared to conventional heating methods. rsc.org
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use and disposal of hazardous organic solvents. tandfonline.com Grinding techniques are one example of a solvent-free method used for the synthesis of NH-pyrazoles and pyrazole chalcones. researchgate.net
Use of Greener Solvents: When a solvent is necessary, the focus has shifted to more environmentally benign options, with water being a universal and cost-effective choice. researchgate.net
Catalyst-Free and Recyclable Catalysts: The development of catalyst-free reactions or the use of recyclable catalysts, such as heterogeneous nickel-based catalysts or reusable organic ionic salts like tetrabutylammonium (B224687) bromide, contributes to more sustainable processes. researchgate.nettandfonline.commdpi.com
These green methodologies are not only environmentally conscious but also offer practical advantages such as operational simplicity, atom economy, and easier product separation. tandfonline.comnih.gov
Mechanochemical Synthesis Approaches for Pyrazoles
Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or ball milling, has gained traction as a sustainable synthetic tool. researchgate.net This approach is particularly advantageous for its ability to be conducted under solvent-free conditions, leading to faster reaction rates and high reagent concentrations. researchgate.net
Mechanochemical methods have been successfully applied to the synthesis of various pyrazole derivatives, including:
N-acyl pyrazoles: Ball milling has been shown to be an optimal method for the synthesis of novel N-acyl pyrazoles, offering good yields and reproducibility. rsc.org
3,5-Diphenyl-1H-pyrazoles: A one-pot synthesis from chalcones and hydrazines using mechanochemical ball milling has been developed. thieme-connect.com This method shortens reaction times, improves yields, and avoids the use of solvents. thieme-connect.com The workup is often straightforward, involving simple dispersion in water and filtration. thieme-connect.com
Mechanochemical synthesis offers a greener alternative to traditional solution-based methods, reducing energy consumption and eliminating harmful waste. researchgate.netthieme-connect.com
Industrial Scale Production Methodologies for Pyrazole Intermediates
The principles of green chemistry and process optimization are crucial for the industrial-scale production of pyrazole intermediates. The goal is to develop methods that are not only high-yielding and cost-effective but also safe and environmentally responsible.
Flow Chemistry: Flow chemistry has emerged as a powerful technology for the large-scale synthesis of pyrazoles. nih.gov This approach involves the continuous pumping of reagents through a reactor, offering several advantages over traditional batch processing, including:
Enhanced Safety: Better control over reaction parameters such as temperature and pressure, which is particularly important for highly exothermic reactions. google.com
Improved Efficiency: Reduced reaction times and increased productivity. For instance, a continuous flow process for producing pyrazoles was able to reduce the reaction time from 28 hours in batch to approximately 2 hours. nih.gov
Scalability: Flow chemistry setups can be more easily scaled up from laboratory to industrial production. acs.org A four-stage multistep flow process has been developed for the continuous production of N-aryl pyrazoles. nih.gov
Process Intensification: Patented industrial processes often focus on simple, high-yield reactions that minimize by-product formation and simplify work-up procedures. google.com For example, a process for preparing pyrazole from hydrazine hydrate and acrolein in an organic medium has been developed for industrial-scale application, emphasizing the formation of minimal by-products. google.com Another patented method for producing pyrazole derivatives highlights the use of readily available and easy-to-handle materials, avoiding the need for special reaction apparatus and conditions, making it suitable for industrial production with high yield and selectivity. google.com
Reactivity and Derivatization Studies of Methyl 1h Pyrazole 4 Carboxylate
Ester Hydrolysis and Carboxylic Acid Formation
The hydrolysis of the methyl ester in Methyl 1H-pyrazole-4-carboxylate to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by using sodium hydroxide (B78521) in a mixture of water and methanol (B129727). googleapis.com This process is crucial as it converts the ester into a more reactive carboxylic acid group, which can then undergo a variety of further chemical modifications.
| Reactant | Reagents | Product | Application of Product |
| This compound | NaOH, H₂O/Methanol | 1H-Pyrazole-4-carboxylic acid | Intermediate for pharmaceuticals and agrochemicals |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Sodium Hydroxide | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Intermediate for fungicides googleapis.comwikipedia.org |
N-Alkylation and N-Substitution Reactions
The pyrazole (B372694) ring of this compound contains a reactive nitrogen atom that can be readily alkylated or substituted. N-alkylation is a common strategy to introduce diverse substituents onto the pyrazole core, thereby modulating the molecule's properties. A typical method involves reacting the pyrazole with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like DMF. chemicalbook.com This reaction generally proceeds with high efficiency. chemicalbook.com
The N-substitution of pyrazoles is a key step in the synthesis of various biologically active compounds. For instance, the N-alkylation of pyrazole derivatives is a common method for producing compounds with potential applications in medicinal chemistry. semanticscholar.org The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the reaction, leading to either N1 or N2 substituted products, which can have distinct biological activities. mdpi.com
| Starting Material | Reagent | Product |
| This compound | Methyl Iodide, K₂CO₃ | Methyl 1-methyl-1H-pyrazole-4-carboxylate chemicalbook.com |
| Tautomeric NH-pyrazoles | Alkyl Halides | 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.com |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring, being an aromatic system, can undergo electrophilic aromatic substitution reactions. The electron density distribution in the pyrazole ring makes the C4 position particularly susceptible to electrophilic attack. quora.com This reactivity allows for the introduction of various functional groups onto the pyrazole core.
Common electrophilic substitution reactions for aromatic compounds include halogenation, nitration, and sulfonation. masterorganicchemistry.com For pyrazoles, these reactions can be used to synthesize a range of substituted derivatives. For example, bromination of a pyrazole ring can be achieved using N-bromosuccinimide (NBS). encyclopedia.pub The introduction of a nitro group at the C4 position has also been reported. bldpharm.comsigmaaldrich.com These substituted pyrazoles can then serve as intermediates for further chemical modifications.
| Reaction Type | Reagent | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C4 encyclopedia.pub |
| Nitration | Nitrating agent | C4 bldpharm.comsigmaaldrich.com |
Functional Group Interconversions and Modifications
Beyond the primary reactions of the ester and the pyrazole ring, this compound and its derivatives can undergo a variety of other functional group interconversions. These modifications are crucial for fine-tuning the properties of the molecule for specific applications. For example, the ester group can be reduced to an alcohol, or the pyrazole ring can be modified through various cyclization and condensation reactions.
The synthesis of pyrazole derivatives often involves a sequence of reactions to build up the desired molecular complexity. For instance, pyrazole-4-carbaldehydes can be synthesized and then used as precursors for a range of other heterocyclic systems. researchgate.net These transformations highlight the versatility of the pyrazole scaffold in organic synthesis.
Derivatization for Biological Activity Enhancement
A primary motivation for the derivatization of this compound is the enhancement of biological activity. By strategically introducing different functional groups and structural motifs, chemists can modulate the pharmacological properties of the resulting compounds.
Introduction of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic rings to the pyrazole core is a common strategy in drug discovery. These substituents can engage in various interactions with biological targets, such as enzymes and receptors, leading to enhanced potency and selectivity. For example, pyrazole derivatives containing other heterocyclic rings, such as thiazole (B1198619) or piperidine (B6355638), have been synthesized and investigated for their biological activities. mdpi.comnih.gov
The synthesis of these complex molecules often involves multi-step reaction sequences. For instance, a pyrazole carboxylic acid can be coupled with an amine-containing heterocycle to form an amide linkage. nih.gov The diversity of available aromatic and heterocyclic building blocks allows for the creation of large libraries of compounds for biological screening.
Amide Linkage Formation in Pyrazole Derivatives
The formation of an amide bond is a key reaction in the derivatization of pyrazole carboxylic acids. The carboxylic acid, obtained from the hydrolysis of this compound, can be activated and then reacted with a primary or secondary amine to form a stable amide linkage. This reaction is widely used to connect the pyrazole core to other molecular fragments, including aromatic and heterocyclic groups. nih.govjocpr.com
Pyrazole carboxamides are a well-established class of compounds with a broad range of biological activities, including antifungal and antibacterial properties. jocpr.comscience.gov The nature of the substituent on the amide nitrogen can have a significant impact on the biological activity of the molecule. For example, a series of novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and showed potent inhibitory activity against carbonic anhydrase. nih.gov
Triazine and Phosphorus Analog Formation from Pyrazoles
The derivatization of the pyrazole core to include triazine and phosphorus-containing moieties is a significant area of research, aiming to develop compounds with novel chemical and biological properties. While direct derivatization of this compound is not extensively documented in this specific context, related pyrazole-4-carboxylate systems and other pyrazole derivatives serve as important precursors for these transformations. The methodologies applied to these related structures provide a foundational understanding of the potential synthetic routes applicable to this compound.
One notable approach to synthesizing pyrazolyl-s-triazine derivatives involves a multi-step sequence starting from cyanuric chloride. The chloro groups on the triazine ring can be sequentially substituted with various nucleophiles. For instance, a disubstituted s-triazine bearing hydrazine (B178648) groups can be reacted with β-dicarbonyl compounds to construct the pyrazole ring. In a specific example, 2,4-disubstituted-s-triazine derivatives containing hydrazine functionalities are reacted with ethyl acetoacetate (B1235776) in the presence of N,N-dimethylformamide dimethylacetal (DMF-DMA). This reaction proceeds via an initial condensation, followed by cyclization to yield ethyl 1-(4,6-disubstituted-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate derivatives. clockss.org This method highlights a strategy where the pyrazole ring is formed onto a pre-existing triazine scaffold.
The introduction of phosphorus-containing groups onto the pyrazole ring can be achieved through several synthetic strategies, leading to the formation of pyrazolylphosphonates and related analogs. These compounds are of interest due to the ability of the phosphonate (B1237965) group to act as a bioisostere for carboxylic acids.
One general method involves the cyclization of multifunctional phosphonates. For example, diethyl 2,4-dioxoalkylphosphonates can serve as key intermediates. These compounds react with hydrazines to yield a variety of phosphonic pyrazoles. tandfonline.com In a more targeted approach for 4-substituted analogs, new multifunctional phosphonates can be prepared and subsequently cyclized with hydrazines to produce 1-(pyrazol-4-yl)alkylphosphonates. tandfonline.com
Another significant route to phosphorus-containing pyrazoles is the Kabachnik–Fields reaction. This one-pot, three-component reaction typically involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602). This methodology has been applied to synthesize α-aminophosphonates containing complex heterocyclic systems. For example, an amino-functionalized pyrazolo[4,3-d]thiazole can be reacted with an aldehyde and a trialkyl phosphite in the presence of a Lewis acid catalyst like lithium perchlorate (B79767) to yield the corresponding α-aminophosphonate derivative. nih.gov This demonstrates the feasibility of introducing a phosphonate group onto a pre-formed pyrazole system, a strategy that could potentially be adapted for derivatives of this compound.
Furthermore, direct C-phosphonylation of the pyrazole ring represents another synthetic avenue. While challenging, methods for the direct introduction of a phosphonyl group onto the pyrazole heterocycle have been developed, often utilizing transition-metal-catalyzed cross-coupling reactions. researchgate.net These advanced synthetic methods open up possibilities for the direct functionalization of pyrazole-4-carboxylates to produce their phosphorus analogs.
Regioselective Functionalization of the Pyrazole Ring
The regioselective functionalization of the pyrazole ring is of paramount importance for the synthesis of specifically substituted derivatives, which is crucial for tuning the molecule's properties for various applications. The pyrazole ring in this compound possesses two nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5), offering multiple sites for substitution. The regioselectivity of reactions such as alkylation, arylation, and amination is often influenced by the nature of the substituents already present on the ring, the reagents used, and the reaction conditions.
N-alkylation of unsymmetrically substituted pyrazoles, such as those with a carboxylate group at the C4 position, can lead to a mixture of N1 and N2 isomers. However, regioselective N1-alkylation of 3-substituted pyrazoles has been achieved with high selectivity using potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides a reliable way to introduce substituents at the N1 position, which is often crucial for biological activity.
The regioselectivity of pyrazole ring formation itself can be controlled to produce specific isomers of functionalized pyrazoles. A notable example is the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine, such as methylhydrazine. researchgate.net This reaction has been shown to be highly regio- and chemo-selective, yielding a single N1-substituted pyrazole derivative. researchgate.net In this case, the substituted nitrogen atom of methylhydrazine selectively displaces a thiomethyl group in an intermediate, leading to the formation of the N1-methylated pyrazole. researchgate.net
Further illustrating the control of regioselectivity, a stepwise synthesis involving the reaction of an N,S-thioketal intermediate with methylhydrazine can lead to a mixture of two N-methyl pyrazole isomers. researchgate.net Interestingly, the methylation of the parent NH-pyrazole under different conditions, for instance using methyl iodide and potassium carbonate, can selectively yield one of the isomers, highlighting the profound effect of the reaction conditions on the regiochemical outcome. researchgate.net
Another powerful demonstration of regiocontrol is the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones. researchgate.net The regioselectivity of this reaction is dictated by the nature of the hydrazine reactant. When arylhydrazine hydrochlorides are used, the reaction selectively produces the 1,3-regioisomer. researchgate.net Conversely, employing the corresponding free arylhydrazine leads exclusively to the formation of the 1,5-regioisomer. researchgate.net This switch in regioselectivity provides a versatile tool for accessing either isomer from a common precursor.
The following table summarizes key findings in the regioselective functionalization of pyrazole systems relevant to this compound.
| Starting Material/Intermediate | Reagents and Conditions | Product(s) | Regioselectivity Outcome | Reference |
| 3-Substituted Pyrazole | Alkyl/Aryl Halide, K₂CO₃, DMSO | N1-Substituted Pyrazole | High regioselectivity for N1 substitution. | researchgate.net |
| Active Methylene Reagent, Phenylisothiocyanate, Methylhydrazine | One-pot reaction, heat | Single N1-Substituted Phenylaminopyrazole | Highly regio- and chemo-selective for one isomer. | researchgate.net |
| N,S-Thioketal Intermediate | Methylhydrazine, solvent-free, 80 °C | Mixture of N1-methylated pyrazole isomers (8a and 8b) | Mixture of regioisomers, with one being the major product. | researchgate.net |
| Phenylaminopyrazole (NH-pyrazole) | Methyl Iodide, K₂CO₃, DMF | Single N1-methylated pyrazole isomer (8b) | Highly regioselective for one isomer under these specific methylation conditions. | researchgate.net |
| Trichloromethyl Enone | Arylhydrazine Hydrochloride, Methanol, Reflux | Methyl 1-Aryl-3-trichloromethyl-1H-pyrazole-5-carboxylate | Selective formation of the 1,5-regioisomer (after methanolysis of the CCl₃ group). | researchgate.net |
| Trichloromethyl Enone | Free Arylhydrazine, Methanol, Reflux | Methyl 1-Aryl-5-trichloromethyl-1H-pyrazole-3-carboxylate | Exclusive formation of the 1,3-regioisomer (after methanolysis of the CCl₃ group). | researchgate.net |
Computational and Theoretical Investigations of Methyl 1h Pyrazole 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the electronic properties of pyrazole (B372694) derivatives. jcsp.org.pkresearchgate.netiaea.org
The ionization potential (I) and electron affinity (A) are fundamental electronic properties that relate to a molecule's ability to lose or gain an electron, respectively. These parameters can be estimated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through Koopman's theorem, which states that I ≈ -EHOMO and A ≈ -ELUMO. researchgate.net The ionization potential and electron affinity are crucial in understanding the chemical reactivity of a molecule. researchgate.net
Studies on related pyrazole carboxamide compounds have utilized DFT calculations to determine these properties. For a series of pyrazole-carboxamides, the HOMO energies (EHOMO) were found to be in the range of -5.37 eV to -5.67 eV, while the LUMO energies (ELUMO) ranged from -1.13 eV to -1.79 eV. jcsp.org.pkresearchgate.net These values directly inform the ionization potential and electron affinity of the molecules. researchgate.net
Table 1: Calculated Electronic Properties of Pyrazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) |
|---|---|---|
| Pyrazole Derivative 1 | -5.44 | -1.21 |
| Pyrazole Derivative 2 | -5.56 | -1.24 |
| Pyrazole Derivative 3 | -5.63 | -1.41 |
| Pyrazole Derivative 4 | -5.37 | -1.37 |
| Pyrazole Derivative 5 | -5.67 | -1.79 |
| Pyrazole Derivative 6 | -5.37 | -1.13 |
| Pyrazole Derivative 7 | -5.54 | -1.14 |
Data sourced from studies on related pyrazole-carboxamides. jcsp.org.pkresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests higher reactivity. irjweb.com
DFT calculations on a series of pyrazole-carboxamide derivatives have shown HOMO-LUMO gaps ranging from 3.88 eV to 4.40 eV. jcsp.org.pkresearchgate.net For instance, one study reported a gap of 4.23 eV for a specific pyrazole-carboxamide. jcsp.org.pk Another investigation on 4,5-diarylpyrazole-1-carboxylates found that certain derivatives exhibited a HOMO-LUMO gap of 3.38 eV. researchgate.net The magnitude of the HOMO-LUMO gap can be influenced by the substituents on the pyrazole ring. jcsp.org.pk
Table 2: HOMO-LUMO Energy Gaps of Pyrazole Derivatives
| Compound | HOMO-LUMO Gap (eV) |
|---|---|
| Pyrazole Derivative 1 | 4.23 |
| Pyrazole Derivative 2 | 4.32 |
| Pyrazole Derivative 3 | 4.21 |
| Pyrazole Derivative 4 | 4.00 |
| Pyrazole Derivative 5 | 3.88 |
| Pyrazole Derivative 6 | 4.24 |
| Pyrazole Derivative 7 | 4.40 |
Data sourced from studies on related pyrazole-carboxamides. jcsp.org.pkresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlookchem.com It is widely used in drug discovery to understand how a ligand, such as a derivative of methyl 1H-pyrazole-4-carboxylate, might interact with a biological target, typically a protein. nih.gov
Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between a ligand and its target. researchgate.net For example, in a study of pyrazole-carboxamide derivatives as potential carbonic anhydrase inhibitors, docking studies were performed to analyze the binding scores of the compounds with the hCA I and hCA II receptors. researchgate.net In another study, the docking of a pyrazole derivative into the active site of the MEK1 protein revealed favorable hydrophobic interactions. nih.gov
Hydrogen bonds are crucial for the specificity and stability of ligand-target interactions. mdpi.comnih.gov Molecular docking studies can identify potential hydrogen bonding interactions between a ligand and the amino acid residues of a protein's active site. lookchem.com For instance, in the docking of pyrazole-carboxamide derivatives with the CDK2 protein, hydrogen bonds were observed between the pyrazole NH, the carboxamide moiety, and amino acid residues like Glu81 and Leu83. nih.gov Similarly, docking of pyrazole derivatives with DNA has shown interactions in the minor groove, stabilized by amide bonds on the pyrazole ring. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov While a specific QSAR model for this compound was not found, QSAR studies have been conducted on related pyrazole-4-carboxamide derivatives. These studies aim to identify the structural features that are important for a particular biological activity, such as their efficacy as Aurora A kinase inhibitors. nih.gov The insights gained from such models can guide the design of new, more potent compounds.
Conformational Analysis and Molecular Mechanics Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformations or rotamers, have varying energy levels, and understanding their relative stabilities is crucial for predicting molecular properties and reactivity. Molecular mechanics studies, which employ classical mechanics to model the potential energy surface of a molecule, are a primary tool for performing conformational analysis.
Studies on the closely related 1H-pyrazole-4-carboxylic acid have shown that the molecule can exist in different tautomeric forms and conformations. researchgate.net In the solid state, it forms hydrogen-bonded ribbons. researchgate.net While this compound does not have the acidic proton of the carboxylic acid, the principles of conformational preference due to steric and electronic effects remain relevant.
Applications in Medicinal Chemistry Research and Development
Design and Synthesis of Bioactive Pyrazole (B372694) Derivatives
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has proven to be of significant interest in medicinal chemistry. nih.govmdpi.com Methyl 1H-pyrazole-4-carboxylate, in particular, provides a convenient starting point for the synthesis of numerous pyrazole derivatives due to the reactivity of its ester group, which can be readily converted into other functional groups like amides, hydrazides, and carboxylic acids. cbijournal.comchemicalbook.com These modifications are instrumental in creating libraries of compounds for screening against various biological targets.
The synthesis of bioactive pyrazole derivatives often involves multi-step reaction sequences. For instance, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse range of pyrazole-4-carboxamides. cbijournal.com This amide coupling is a common strategy employed to explore the structure-activity relationships (SAR) of potential drug candidates. cbijournal.com Furthermore, the pyrazole ring itself can be substituted at different positions to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. mdpi.com
Exploration of Therapeutic Potential
The structural versatility of pyrazole derivatives derived from this compound has led to their investigation in a multitude of therapeutic areas.
Anticancer Research
Pyrazole derivatives have emerged as a promising class of compounds in the field of oncology. nih.govirjmets.com The core pyrazole structure is present in several compounds that have been investigated for their ability to inhibit the growth of various cancer cell lines. nih.govirjmets.com Research has shown that derivatives of this compound can be designed to target specific pathways involved in cancer progression. For example, certain pyrazole carboxamide derivatives have been identified as potential activators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme that plays a role in cancer cell metabolism. cbijournal.com
Table 1: Examples of Pyrazole Derivatives and their Anticancer Activity
| Compound/Derivative | Cancer Cell Line(s) | Observed Activity |
| Pyrazole-containing derivatives | MCF-7, NCI-H460, SF-268 | Antitumor potential. nih.gov |
| 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives | A549 | Inhibition of CDK2 and cell cycle arrest. nih.gov |
| Pyrazole derivative 42 | WM 266.4, MCF-7 | Anticancer potential with IC50 values of 0.12 µM and 0.16 µM, respectively. nih.gov |
| 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives | MCF-7 | Investigated for anticancer activity. cbijournal.com |
| Pyrazole compounds L2 and L3 | CFPAC-1, MCF-7 | Displayed moderate cytotoxicity. acs.orgnih.gov |
This table provides a selection of research findings and is not exhaustive.
Antiviral Research
The antiviral potential of pyrazole derivatives is another active area of research. nih.gov The ability to modify the pyrazole scaffold allows for the development of compounds that can interfere with viral replication processes. For instance, pyrazole-based compounds have been investigated as inhibitors of HIV-1 replication. nih.gov One study reported the discovery of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an inhibitor of HIV-1 replication, highlighting the potential of this class of compounds in developing new anti-HIV agents. nih.gov
Antimicrobial Research (Antibacterial, Antifungal)
The rising threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Pyrazole derivatives have demonstrated significant promise in this area, exhibiting both antibacterial and antifungal activities. nih.govnih.govmeddocsonline.org
Antibacterial Activity: Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.govnih.gov For example, certain 4-functionalized pyrazoles have shown moderate activity against Gram-positive bacteria. meddocsonline.org The introduction of different substituents on the pyrazole ring can lead to compounds with potent and broad-spectrum antibacterial activity. nih.gov
Antifungal Activity: In the realm of antifungal research, pyrazole carboxamides have gained considerable attention, particularly in the agricultural sector as fungicides. nih.govresearchgate.net A number of commercial fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold. nih.govresearchgate.net Research has focused on synthesizing novel amide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and testing their efficacy against various phytopathogenic fungi. nih.govresearchgate.net
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target Organism(s) | Type of Activity | Key Findings |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Seven phytopathogenic fungi | Antifungal | Exhibited higher antifungal activity than boscalid (B143098). nih.govresearchgate.net |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Antifungal | Displayed strong antifungal activity with an EC50 value of 0.37 μg/mL. nih.gov |
| Pyrazole-3-carboxylic acid derivative 151 | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Antibacterial | Exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |
| 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives | Acinetobacter baumannii | Antibacterial | Investigated as narrow-spectrum antibiotics. mdpi.com |
This table provides a selection of research findings and is not exhaustive.
Anti-inflammatory and Analgesic Studies
Pyrazole derivatives have a long-standing history in the development of anti-inflammatory and analgesic drugs. researchgate.netjst.go.jpnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257), for instance, features a pyrazole core. nih.gov Research in this area continues, with scientists designing and synthesizing novel pyrazole derivatives with the aim of discovering more potent and safer anti-inflammatory and analgesic agents. jst.go.jpresearchgate.net Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key targets in the inflammatory pathway. researchgate.netresearchgate.net
Anticonvulsant Activity Studies
The central nervous system (CNS) is another area where pyrazole derivatives have shown therapeutic potential. Specifically, they have been investigated for their anticonvulsant properties. nih.gov Studies have demonstrated that certain substituted pyrazoles can exhibit significant anticonvulsant activity in animal models of epilepsy. nih.gov This suggests that the pyrazole scaffold could be a valuable template for the development of new antiepileptic drugs. nih.gov
Mechanism of Action Studies at the Molecular Level
The therapeutic and biological effects of compounds derived from this compound are rooted in their specific interactions with enzymes, proteins, and other biological macromolecules. Understanding these mechanisms at a molecular level is crucial for the rational design of new and more effective therapeutic agents.
Enzyme and Protein Inhibition (e.g., Liver Alcohol Dehydrogenase, Dihydroorotate Dehydrogenase, PKC, NFκB)
The pyrazole structure is a well-established pharmacophore known for its ability to inhibit various enzymes. While direct studies on this compound itself are specific, the broader class of pyrazole derivatives, for which it is a key starting material, has demonstrated significant inhibitory activity against several key enzymes.
For instance, pyrazole and its substituted derivatives are recognized inhibitors of liver alcohol dehydrogenase (LADH). chemicalbook.comdrugbank.com This enzyme is responsible for the metabolism of alcohols, and its inhibition is a therapeutic strategy for methanol (B129727) and ethylene (B1197577) glycol poisoning. The nitrogen atoms of the pyrazole ring coordinate with the zinc ion in the enzyme's active site, blocking its catalytic function.
In the realm of antifungal agents, derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid function by inhibiting succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. smolecule.comnih.gov This inhibition disrupts fungal respiration, leading to cell death. This mechanism is the basis for several commercial fungicides. nih.govresearchgate.net
Furthermore, structural analogues have been developed as potent inhibitors of other crucial enzymes in cellular signaling and biosynthesis. These include inhibitors of DNA N6-methyladenine (6mA) demethylase ALKBH1, which has been identified as a potential target in gastric cancer. acs.orgresearchgate.net Pyrazole derivatives have also been explored as inhibitors of transketolase, a potential target for new herbicides. nih.gov The pyrazolone (B3327878) structural motif, closely related to pyrazole, is found in drugs targeting a wide range of biological endpoints and has been the subject of extensive structure-activity relationship (SAR) studies. nih.gov
Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives
| Derivative Class | Target Enzyme | Biological Significance |
| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | Antifungal activity against phytopathogenic fungi. nih.govresearchgate.net |
| 1H-Pyrazole-4-carboxylic Acids | DNA 6mA Demethylase ALKBH1 | Potential anti-gastric cancer activity. acs.orgresearchgate.net |
| Pyrazoles | Liver Alcohol Dehydrogenase (LADH) | Treatment of methanol/ethylene glycol poisoning. chemicalbook.comdrugbank.com |
| O-propionamide-methylpyrazole carboxylates | Transketolase (TKL) | Potential herbicidal applications. nih.gov |
| 3,5-Diphenylpyrazole Derivatives | Meprin α and β | Modulation of metalloprotease activity. nih.gov |
Interaction with Biological Targets
The efficacy of pyrazole-based compounds stems from their precise interactions with biological targets. Molecular docking and structural biology studies have provided detailed insights into these interactions.
Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, developed as fungicides, have been shown through molecular docking to bind within the active site of succinate dehydrogenase. researchgate.net This binding is stabilized by interactions with key amino acid residues. Similarly, studies on novel pyrazole carboxamides against Rhizoctonia solani, the fungus causing rice sheath blight, confirmed that their mechanism involves targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondrial respiratory chain. nih.gov
In another example, novel 1H-pyrazole-3-carboxamide derivatives have been investigated as potential anticancer agents. nih.govjst.go.jp Studies revealed that these compounds can bind to the minor groove of DNA, with one derivative showing a high binding affinity (K(pym-5)=1.06×10^5 M^-1) and the ability to cleave supercoiled plasmid DNA, suggesting that DNA itself can be a direct target for this class of pyrazoles. nih.govjst.go.jp
Lead Compound Identification and Optimization
This compound is a valuable starting point for identifying and optimizing lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.
One notable example is the development of pyridine-pyrazole-sulfonate derivatives as potential anti-Hepatitis B Virus (HBV) agents. rsc.org In this research, a series of new compounds were designed and synthesized, leading to the identification of 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine as a potent inhibitor of HBV gene expression and viral DNA replication, with an IC50 value of 9.19 μM. rsc.org This compound serves as a promising lead for further development of anti-HBV drugs.
Similarly, research into inhibitors of DNA 6mA demethylase ALKBH1 for gastric cancer treatment identified a highly potent 1H-pyrazole-4-carboxylic acid derivative. acs.orgresearchgate.net Through structural optimization, a lead compound was developed, and a prodrug version was created to enhance cell membrane permeability, demonstrating significant inhibition of cancer cell viability. acs.org
Role as Pharmaceutical Industry Intermediates
Beyond its direct use in generating lead compounds, this compound and its acid form, 1-methyl-1H-pyrazole-4-carboxylic acid, are crucial intermediates in the synthesis of various commercial products and active pharmaceutical ingredients (APIs). chemscene.com
It is a key building block for a number of modern succinate dehydrogenase inhibitor (SDHI) fungicides. smolecule.com Its structural framework is incorporated into the final active molecules that are widely used in agriculture. It also serves as a precursor or intermediate for the synthesis of drugs, including potential anticancer agents and antibiotics. arborpharmchem.com For example, it can be utilized in the synthesis of compounds with structures related to broad-spectrum penicillin analogues. arborpharmchem.com
High-Throughput Screening and Structure-Activity Relationship (SAR) Studies
Modern drug discovery heavily relies on high-throughput screening (HTS) to test large libraries of compounds for activity against a specific biological target. sci-hub.secijournal.ru The pyrazole scaffold, including derivatives of this compound, is frequently featured in these libraries due to its proven biological activity. nih.gov
Once active "hits" are identified through HTS, structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure affect its biological activity. This iterative process is fundamental to medicinal chemistry.
For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. researchgate.net The SAR study revealed which structural modifications led to the most potent antifungal activity, culminating in a compound that exhibited higher efficacy than the commercial fungicide boscalid. researchgate.net Another study on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors systematically explored the SAR, leading to a highly potent inhibitor. acs.orgresearchgate.net Similarly, extensive SAR studies on pyrazole-based inhibitors of the metalloproteases meprin α and β allowed for the fine-tuning of inhibitory activity and selectivity. nih.gov These studies provide a clear roadmap for designing more effective and selective therapeutic agents based on the versatile pyrazole framework.
Applications in Agrochemical Research and Development
Role as Intermediate for Agrochemical Synthesis
The primary role of Methyl 1H-pyrazole-4-carboxylate in the agrochemical industry is as a high-value intermediate for the synthesis of more complex active ingredients. nih.gov The pyrazole (B372694) scaffold is a key structural component in a multitude of modern pesticides. nih.gov The synthesis process often involves the modification of the carboxylate group, typically by converting it into a carboxylic acid and then to an acid chloride. nih.gov This activated form readily reacts with various amines to form a diverse library of pyrazole carboxamides. nih.govnih.gov
This strategic use of the pyrazole core is exemplified by the development of numerous successful commercial fungicides, where the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been particularly prominent. nih.govbldpharm.com This specific moiety, derived from a variant of this compound, is a cornerstone in the synthesis of leading amide fungicides. nih.govbldpharm.com The versatility of the pyrazole ring and its carboxylate functional group allows chemists to systematically alter the final molecule to optimize for activity, selectivity, and environmental profile, making it a crucial building block in the design of new crop protection solutions. mdpi.com
Development of Novel Pesticides and Herbicides
The structural framework provided by this compound is instrumental in the discovery and development of novel pesticides and herbicides. nih.gov Researchers have successfully engineered derivatives to combat a wide range of agricultural threats, from weeds to nematodes. google.comsigmaaldrich.com
In herbicide research, pyrazole derivatives have been designed as potent inhibitors of essential plant enzymes. One major target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for pigment biosynthesis in plants. google.com Inhibition of HPPD leads to bleaching of new growth and eventual plant death. google.com Studies have shown that pyrazole derivatives containing a benzoyl scaffold can act as effective HPPD inhibitors, leading to pre- and post-emergence herbicides with excellent activity and, in some cases, improved crop safety compared to commercial standards like mesotrione. google.com Another target for pyrazole-based herbicides is transketolase (TKL), with newly synthesized 3-oxopropionamide-1-methylpyrazole carboxylate analogues showing promising herbicidal activity through TKL inhibition. jetir.org
Beyond herbicides, research has demonstrated the potential of pyrazole carboxamide derivatives in controlling plant-parasitic nematodes. A series of novel pyrazole carboxamides showed moderate efficacy against the root-knot nematode Meloidogyne incognita, indicating another avenue for the application of this versatile chemical class in crop protection. sigmaaldrich.com
The most significant area of research for this compound derivatives has been in the development of new fungicides. nih.govbldpharm.com Numerous studies have reported the synthesis of novel pyrazole-based compounds with potent activity against a broad spectrum of phytopathogenic fungi. By modifying the substituents on the pyrazole ring and the amide portion of the molecule, researchers can fine-tune the antifungal spectrum and efficacy. nih.gov
For instance, novel pyrazole carboxylate derivatives incorporating a thiazole (B1198619) backbone have demonstrated excellent bioactivities against economically important pathogens like Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold). Similarly, other synthesized series have shown high inhibition rates against fungi such as Alternaria solani (early blight of tomato) and Fusarium oxysporum. The fungicidal potential of this chemical family is vast, with ongoing research continually identifying new derivatives with promising activity.
Within the broad category of pyrazole-based fungicides, the pyrazole carboxamide class stands out as particularly important and commercially successful. nih.govbldpharm.com These compounds, often referred to simply as pyrazole amides, are synthesized by linking a pyrazole carboxylic acid moiety with an amine-containing fragment. nih.gov This linkage creates the characteristic amide bond that is central to their biological activity.
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure is the backbone for several leading modern fungicides, including Bixafen, Fluxapyroxad, Isopyrazam, and Benzovindiflupyr. bldpharm.com The success of these compounds has spurred extensive research into new variations. Scientists have systematically synthesized and tested novel pyrazole amides by introducing different chemical groups to the aniline (B41778) ring of the amide moiety, leading to the discovery of compounds with antifungal activity sometimes exceeding that of established fungicides like boscalid (B143098). nih.govbldpharm.com
The primary mode of action for the majority of pyrazole amide fungicides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II in the mitochondrial respiratory chain. nih.govbldpharm.com SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate. By blocking this enzyme, the fungicides effectively shut down the energy production in fungal cells, leading to their death. This specific target has made SDH inhibitors (SDHIs) a major focus of fungicide research.
Numerous studies have focused on designing and synthesizing novel pyrazole-4-carboxamides as potent SDH inhibitors. Research has demonstrated that these compounds bind to the ubiquinone-binding site of the SDH enzyme. Molecular docking studies help visualize how these molecules fit into the enzyme's active site, showing that interactions like hydrogen bonds are crucial for their inhibitory effect. The efficacy of these compounds as SDH inhibitors is often quantified by their IC₅₀ value, which measures the concentration required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate higher potency.
| Compound | Target Organism/Enzyme | IC₅₀ (μM) | Reference Fungicide | IC₅₀ of Reference (μM) | Source |
|---|---|---|---|---|---|
| Compound 7s | Porcine SDH | 0.014 | Fluxapyroxad | 2.87 (calculated from 205-fold difference) | |
| Compound 5e | R. solani SDH | 2.04 | Boscalid | 7.92 | |
| Compound 5e | R. solani SDH | 2.04 | Fluxapyroxad | 6.15 | |
| Compound 15 | SDH | 82.26 | N/A | N/A |
Fungicidal Activity Research.
Research on Enhanced Efficacy and Selectivity of Agrochemicals
A key goal in agrochemical research is not just to discover new active compounds, but to improve upon existing ones by enhancing their efficacy and selectivity. This compound derivatives have been central to this effort. google.com By employing strategies like fragment combination and bioisosterism, scientists have developed new molecules with significantly improved performance over commercial products. nih.gov
Enhanced efficacy is often demonstrated by a lower effective concentration (EC₅₀) needed to control a target pathogen. For example, a novel N-methoxy pyrazole-4-carboxamide derivative, compound 6o , exhibited superior control of cucumber powdery mildew and southern corn rust at a concentration of 6.25 mg/L compared to the commercial fungicide Pydiflumetofen. Another pyrazole-4-carboxamide, compound 5e , showed an EC₅₀ value of 0.039 µg/mL against Rhizoctonia solani, which was approximately 20 times more potent than boscalid and 4 times more potent than fluxapyroxad.
Improving selectivity, particularly crop safety, is another critical research area. Herbicides based on pyrazole derivatives have been developed that show high efficacy against weeds while having excellent safety profiles for crops like maize, cotton, and wheat, with little to no injury observed at effective application rates. google.com This research demonstrates the potential to create more targeted and efficient agrochemicals, minimizing impact on non-target organisms and the environment.
| Compound | Target Pathogen | EC₅₀ (mg/L or µg/mL) | Reference Fungicide | EC₅₀ of Reference | Source |
|---|---|---|---|---|---|
| Compound 7u | Wheat powdery mildew | 0.633 mg/L | Fluxapyroxad | Higher activity than reference | |
| Compound 6o | Cucumber powdery mildew | Better than reference at 6.25 mg/L | Pydiflumetofen | 80% control vs 95% for 6o | |
| Compound 9m | Seven phytopathogenic fungi | Higher activity than reference | Boscalid | N/A | nih.gov |
| Compound 5e | Rhizoctonia solani | 0.039 µg/mL | Boscalid | 0.799 µg/mL | |
| Compound 8j | Alternaria solani | 3.06 µg/mL | Boscalid | Similar in vivo performance |
Plant Growth Regulation Studies
While the primary focus of modern research on pyrazole carboxylates is on their pesticidal activity, the broader class of pyrazole compounds has also been investigated for effects on plant growth regulation. A 1976 patent disclosed that certain substituted pyrazole compounds can act as effective plant growth regulants at low application rates. These compounds were found to induce effects such as growth retardation, delayed flowering, and control of axillary (side shoot) growth in plants. This indicates a historical interest in using the pyrazole scaffold to modulate plant development, an area distinct from its herbicidal action which occurs at higher application rates.
Contribution to Sustainable Agricultural Practices Research
The pursuit of sustainable agriculture, which aims to meet the world's food production needs without compromising the ability of future generations to meet their own, has spurred significant research into environmentally benign crop protection solutions. A key area of this research is the development of novel fungicides that are not only effective against a wide range of plant pathogens but also possess favorable toxicological and environmental profiles. In this context, heterocyclic compounds, particularly those containing a pyrazole ring, have become a focal point for synthetic and agrochemical research. nih.govnih.gov this compound serves as a crucial building block in the synthesis of these advanced agrochemicals, contributing to the creation of more sustainable agricultural practices.
The importance of the pyrazole moiety in modern fungicides is well-established, with many commercial products incorporating this structural feature. nih.gov These fungicides are known for their broad-spectrum activity and novel modes of action, which can help in managing the development of resistance in fungal populations. nih.gov Research is ongoing to develop new pyrazole-based fungicides that are even more effective, require lower application rates, and are safer for non-target organisms and the environment.
Research on Novel Pyrazole-Based Fungicides
Recent studies have focused on the design and synthesis of new pyrazole derivatives with potent antifungal activity. These efforts often use pyrazole carboxylates as a starting point or key intermediate. For instance, a series of novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and evaluated for their in vitro antifungal activities against six major plant pathogenic fungi. nih.gov The results of these studies are promising, with some of the newly synthesized compounds showing activity comparable to or even exceeding that of commercial fungicides.
One notable finding was the high activity of compound 1v against Fusarium graminearum, with an EC50 value of 0.0530 μM, which is comparable to that of the widely used commercial fungicide pyraclostrobin. nih.gov This demonstrates the potential for developing new, highly effective fungicides from pyrazole-based scaffolds.
Fungicidal Activity of Novel Pyrazole Analogues
| Compound | Target Fungus | EC50 (μM) | Commercial Fungicide Comparison |
| 1v | Fusarium graminearum | 0.0530 | Comparable to Pyraclostrobin |
| 1t | Various fungi | High activity | - |
Another area of research involves the synthesis of pyrazole-thiazole carboxamides, which have shown excellent in vitro activities against Rhizoctonia cerealis, surpassing the efficacy of the commercial fungicide thifluzamide. mdpi.com Furthermore, fluorinated pyrazole aldehydes have been identified as promising candidates for future plant protection products due to their antifungal properties and their relative safety for beneficial soil bacteria and nematodes. mdpi.com
The development of green synthetic strategies for pyrazole derivatives is another significant contribution to sustainable agriculture. nih.gov These methods aim to be more efficient, produce higher yields, be operationally simpler, and be more atom-economical and environmentally benign by avoiding hazardous reagents and using green solvents and recyclable catalysts. nih.gov
The ongoing research into pyrazole-based fungicides, facilitated by precursors like this compound, is a testament to the chemical community's commitment to supporting sustainable agriculture. By creating more potent, specific, and environmentally friendly crop protection solutions, these research efforts are helping to reduce the environmental footprint of agriculture while ensuring global food security.
Emerging Research Directions and Future Perspectives for Methyl 1h Pyrazole 4 Carboxylate
Exploration of Novel Derivatization Pathways
The inherent reactivity of the pyrazole (B372694) ring and its substituents allows for a multitude of chemical transformations. Current research is focused on developing novel derivatization pathways to access a wider chemical space of pyrazole-containing molecules with diverse functionalities.
One area of exploration involves the Vilsmeier-Haack reaction, which has been traditionally used to synthesize pyrazole-4-carboxaldehydes from hydrazones of aliphatic and aromatic methyl ketones. sid.irumich.edu More recent studies are investigating the regioselective synthesis of tetrasubstituted pyrazole derivatives from the reaction of Baylis-Hillman adducts. sid.ir Additionally, researchers are exploring the synthesis of pyrazole-4-carbohydrazide derivatives, which have shown potential pharmacological activities. researchgate.net However, the direct formation of these hydrazides from 5-benzamidopyrazole-4-carboxylic acid ethyl esters with hydrazine (B178648) hydrate (B1144303) has proven challenging, leading to the exploration of alternative routes using pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives. researchgate.net
The synthesis of pyrazole derivatives through heterocyclization reactions is another active area. For instance, pyrazoles with reactive chloromethyl carbonyl substituents have been synthesized and subsequently reacted with various thiocarbamides to produce novel thiazol-substituted pyrazole derivatives. researchgate.net The incorporation of fluorine or fluoroalkyl groups onto the pyrazole ring is also a significant strategy, as it can positively influence the physicochemical and biological properties of the resulting compounds, with applications in both pharmaceuticals and agrochemicals. nih.gov
Advanced Biological Target Identification and Validation
The pyrazole nucleus is a privileged scaffold in drug discovery, with over 40 FDA-approved drugs containing this moiety for a wide range of clinical conditions. nih.govrsc.org The unique physicochemical properties of the pyrazole core contribute to favorable pharmacokinetics and pharmacological effects. nih.gov Emerging research is focused on identifying and validating new biological targets for pyrazole-based compounds, particularly in the context of cancer and neurodegenerative diseases. nih.govmanipal.edu
Computational techniques such as molecular docking and structure-based virtual screening (SBVS) are being employed to identify potential therapeutic pyrazole derivatives against various cancer protein targets, including CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. nih.gov These in silico methods help in filtering large libraries of pyrazole compounds to identify those with the highest potential for inhibitory activity. nih.govnih.gov For example, comprehensive computational analyses have suggested that certain pyrazole compounds could be potential inhibitors or modulators for HDAC, C-RAF, CYP72, and VEGFR proteins. nih.gov
In the realm of anticancer research, novel pyrazole derivatives are being designed and synthesized as inhibitors of crucial cell cycle regulators like cyclin-dependent kinase 2 (CDK2). nih.gov In vitro screening and IC50 profiling of these compounds have identified potent inhibitors, and molecular docking studies have elucidated their binding modes within the CDK2 active site. nih.gov Furthermore, the immunomodulatory activity of pyrazole Schiff bases is being investigated, with studies showing their potential to act as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, alongside their ability to enhance the immune response. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Machine learning algorithms can analyze vast datasets of chemical compounds and their biological activities to predict the properties of new molecules, thereby reducing the time and cost associated with experimental screening. premierscience.comnih.gov For instance, ML models have been successfully used to predict the inhibitory activity of compounds against specific targets like the G9a enzyme, achieving high accuracy and facilitating more productive research. rsc.org These predictive models can be trained on large datasets to recognize patterns between a compound's chemical structure and its physicochemical properties, such as solubility and bioavailability. nih.gov
Development of Advanced Materials Utilizing Pyrazole Scaffolds.nih.gov
The unique coordination properties of the pyrazole ring make it an excellent building block for the development of advanced materials, particularly metal-organic frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials with applications in gas storage and separation, sensing, and catalysis. digitellinc.com The ability to tailor the organic ligand in MOFs allows for the creation of materials with specific functionalities. digitellinc.com
Pyrazole-based ligands have been successfully used to synthesize a variety of MOFs with interesting structural features and properties. For example, a tritopic pyrazole-based organoarsine ligand was used to create arsenic coordination materials (AsCMs) with unusual "pinwheel"-shaped pores. digitellinc.com These materials have shown potential as stable sensors for sulfur dioxide. digitellinc.com
Furthermore, pyrazole-carboxylate mixed-ligand systems are being explored to engineer coordination polymers with specific dimensionalities and properties. acs.org By carefully selecting the pyrazole and carboxylate coligands, researchers can control the resulting structure, leading to the formation of one-, two-, or three-dimensional polymers. acs.org For instance, a heteroditopic ligand containing both pyrazole and carboxylate functionalities has been shown to form low-dimensional assemblies. acs.orgdatapdf.com The development of pyrazole-based MOFs also extends to applications in environmental remediation, such as the selective capture of harmful volatile organic compounds like formaldehyde. researchgate.netnih.gov
Expanding Applications in Coordination Chemistry.chemicalbook.com
The coordination chemistry of pyrazole-derived ligands is a rich and expanding field of study. acs.orgresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can act as a bidentate ligand, capable of coordinating to a wide variety of metal ions. nih.gov This has led to the synthesis of a vast number of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse structures and functional properties. uninsubria.it
Researchers are actively investigating the use of poly(pyrazole)- and poly(pyrazolate)-based ligands to construct CPs and MOFs with transition metals such as copper, zinc, cobalt, nickel, cadmium, silver, and iron. uninsubria.it The choice of metal and the specific pyrazole-containing ligand influences the resulting structure and properties, which can include luminescence, electrical conductivity, magnetism, and catalytic activity. uninsubria.itrsc.org
The interaction of copper(II) carboxylates with pyrazole has been shown to yield a variety of mono-, di-, tri-, and hexanuclear species, as well as one- and three-dimensional coordination polymers. acs.org The basicity of the carboxylate anion plays a crucial role in determining the final product. acs.org Similarly, the use of pyrazine-2-carboxylate (B1225951) as a linking ligand has led to a rich structural diversity in coordination polymers due to its multiple donor groups. rsc.org The structural tuning of zinc(II)-MOFs based on pyrazole-functionalized carboxylic acid ligands has also been demonstrated for applications such as organic dye adsorption. rsc.org
Green Synthesis Innovation and Sustainable Production.
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of chemical compounds. researchgate.netbenthamdirect.comresearchgate.netnih.govfrontiersin.org The synthesis of pyrazole derivatives is no exception, with a growing emphasis on green chemistry principles to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. researchgate.netbenthamdirect.com
Traditional methods for synthesizing pyrazoles often involve harsh reaction conditions and toxic substances. benthamdirect.com To address these issues, researchers are exploring a variety of green synthetic strategies, including:
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. For example, a four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles has been successfully carried out under ultrasound irradiation in an aqueous medium. researchgate.net
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are highly efficient and atom-economical. researchgate.net The synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has been achieved through a three-component reaction using a recyclable magnetic ionic liquid as a catalyst. sid.ir
Use of Green Solvents and Catalysts: Water is being increasingly used as a green solvent for pyrazole synthesis. researchgate.netfrontiersin.org Additionally, environmentally benign catalysts, such as cyanuric acid and 1-methylimidazole, are being employed. researchgate.net Bio-based solvents like ethyl lactate (B86563) have also been used in combination with mild Lewis acid catalysts for the synthesis of 2-pyrazolines. frontiersin.org
Solvent-Free Reactions: Conducting reactions without a solvent can eliminate a major source of waste and environmental pollution. benthamdirect.com
These green approaches not only offer environmental benefits but also often lead to improved efficiency, selectivity, and operational simplicity. researchgate.netresearchgate.netnih.gov The development of sustainable pathways for the production of pyrazole derivatives is crucial for both academic research and industrial applications. researchgate.netnih.gov
Q & A
Q. Key Considerations :
- Reaction temperature control (e.g., reflux conditions).
- Use of catalysts (e.g., DMF-DMA for cyclocondensation).
- Purification via column chromatography or recrystallization.
Q. Table 1. Synthetic Approaches for Pyrazole Carboxylates
Which spectroscopic and crystallographic techniques are essential for characterizing this compound compounds?
Answer:
Basic Techniques :
Q. Advanced Techniques :
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. Viveka et al. used SHELX for structure refinement and Mercury for visualizing intermolecular interactions .
- DFT Calculations : Validates experimental data (e.g., bond lengths, vibrational frequencies). Discrepancies >0.02 Å between computed and X-ray bond lengths require parameter optimization .
How can researchers address discrepancies between computational models and experimental data in pyrazole carboxylate studies?
Answer:
Discrepancies often arise from approximations in computational methods. Strategies include:
- Parameter Validation : Adjusting DFT basis sets (e.g., B3LYP/6-31G*) to match experimental crystallographic data. Viveka et al. optimized functional groups to align computed and X-ray bond lengths .
- Cross-Verification : Using multiple software (e.g., Gaussian for DFT, SHELX for crystallography) to ensure consistency .
- Error Analysis : Quantifying deviations in hydrogen-bond angles or torsional parameters to refine computational models .
What methodologies are recommended for analyzing hydrogen bonding and crystal packing in this compound derivatives?
Answer:
- Graph Set Theory : Categorizes hydrogen bonds into patterns (e.g., C(6) chains, R₂²(8) rings). Bernstein et al. applied this to decode supramolecular assemblies in pyrazole derivatives .
- Mercury Software : Visualizes crystal packing and quantifies interactions (e.g., π-π stacking distances, hydrogen-bond geometries). The Materials Module enables motif comparison across structures .
Example :
In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, O–H···N hydrogen bonds form C(6) chains, while C–H···O interactions stabilize layered packing .
What safety precautions are critical when handling this compound derivatives in laboratory settings?
Answer:
Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
